5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride
Overview
Description
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple halogen atoms and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-chloro-2-fluorobenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with aniline would yield 5-Bromo-4-chloro-2-fluoro-N-phenylbenzenesulfonamide.
Scientific Research Applications
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-fluorobenzenesulfonamide
- 5-Bromo-4-chloro-2-fluorobenzenesulfonate
- 5-Bromo-4-chloro-2-fluorobenzenesulfonic acid
Uniqueness
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is unique due to the presence of multiple halogen atoms and a sulfonyl chloride group, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)5(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPORJQFAPJYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717836 | |
Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070972-67-6 | |
Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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